(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine
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Overview
Description
The compound of interest, (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine, is not directly mentioned in the provided papers. However, the papers discuss a related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, which has been synthesized through a condensation reaction. This related compound shares a similar structural motif with the compound of interest, particularly in the presence of a heterocyclic amine and a substituted benzene ring. The synthesis of such compounds typically involves the formation of a Schiff base by condensing an amine with a carbonyl-containing compound .
Synthesis Analysis
The synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, as described in the papers, involves the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . This process likely involves the nucleophilic attack of the amine on the carbonyl group of the acetyl compound, followed by dehydration to form the imine or Schiff base. This method could potentially be adapted for the synthesis of (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine by choosing appropriate starting materials that contain the benzoimidazole and ethoxybenzyl fragments.
Molecular Structure Analysis
The molecular structure of the synthesized compound in the papers was confirmed using various spectroscopic techniques, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and electron ionization mass spectrometry (EI-MS) . These techniques are essential for determining the connectivity and arrangement of atoms within a molecule. For the compound of interest, similar analytical methods would be employed to ascertain its molecular structure, ensuring that the desired product has been obtained.
Chemical Reactions Analysis
While the papers do not provide specific details on the reactivity of the synthesized compound, the presence of an imine group suggests potential reactivity with nucleophiles. In general, imines can undergo hydrolysis to form amines and carbonyl compounds, or they can participate in reductive amination reactions. The compound of interest, with its amine and ether functionalities, may also engage in various chemical reactions, such as alkylation, acylation, or coupling reactions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound synthesized in the papers are not explicitly detailed in the abstracts . However, typical properties of interest for such compounds would include melting point, boiling point, solubility in different solvents, and stability under various conditions. These properties are crucial for understanding the compound's behavior in different environments and for its potential application in various fields, such as pharmaceuticals or materials science.
Scientific Research Applications
Luminescent Properties and Device Fabrication
Benzoimidazole derivatives, including those similar in structure to the compound , have been researched for their luminescent properties. For instance, novel cyclometalated ligands based on the benzoimidazole moiety were synthesized for their high-efficiency green-emitting phosphorescent properties when used in iridium complexes. These complexes exhibit bright photoluminescence in the solid state, indicating potential applications in non-doped electrophosphorescent devices (Zhang, Li, & Wang, 2013).
Antimicrobial Activity
Another significant area of research involves the synthesis of new compounds containing the benzoimidazole moiety for their antimicrobial activities. These compounds have been constructed to incorporate different amino acids, sulfamoyl, and pyrrole analogues, showing effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi. This highlights the role of benzoimidazole derivatives in developing new antimicrobial agents (El-Meguid, 2014).
Synthetic Chemistry and Heterocyclic Compound Development
Benzoimidazole derivatives are also pivotal in synthetic chemistry, particularly in generating heterocyclic compounds. Their reactivity has been explored in the synthesis of complex structures with potential applications in pharmaceuticals and materials science. For example, studies have demonstrated the synthesis of new triazafulvalene systems, indicating the versatility of benzoimidazole derivatives in constructing novel chemical entities with unique properties (Uršič, Svete, & Stanovnik, 2010).
Functional Material Modification
Research on modifying polymeric materials with amine compounds, including those related to benzoimidazole, has shown promising results in enhancing material properties. Specifically, radiation-induced hydrogels modified with benzoimidazole derivatives demonstrated increased swelling degrees and thermal stability, suggesting their usefulness in medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-4-22-16-8-5-14(6-9-16)12-19-15-7-10-18-17(11-15)20-13(2)21(18)3/h5-11,19H,4,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXKZZJKZUGZQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C(=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354144 |
Source
|
Record name | N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine | |
CAS RN |
292052-59-6 |
Source
|
Record name | N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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